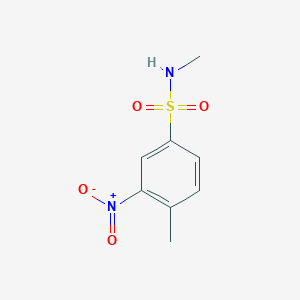

N,4-dimethyl-3-nitrobenzenesulfonamide

Description

N,4-Dimethyl-3-nitrobenzenesulfonamide (CAS 108227-52-7) is a sulfonamide derivative characterized by a nitro group at the 3-position of the benzene ring, a methyl group at the 4-position, and a dimethyl substitution on the sulfonamide nitrogen. This compound is synthesized for research purposes, particularly in medicinal chemistry and materials science, due to the reactive nitro group and sulfonamide backbone, which are common in bioactive molecules . Evidence indicates a purity of 98% for commercial samples, underscoring its utility in precise synthetic applications .

Properties

IUPAC Name |

N,4-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(15(13,14)9-2)5-8(6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLGILNBHSTSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide. The nitration process introduces a nitro group at the 3rd position of the benzene ring. The reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.

Major Products Formed

Reduction: 4-methyl-3-aminobenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,4-dimethyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,4-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are heavily influenced by substituents. Below is a comparative analysis of N,4-dimethyl-3-nitrobenzenesulfonamide and its analogs:

Table 1: Key Properties of this compound and Analogs

Key Observations :

- This could influence reactivity in substitution or reduction reactions .

- Halogen vs. Alkyl Groups : The chloro substituent in 4-chloro-3-nitrobenzenesulfonamide introduces stronger electron-withdrawing effects, likely enhancing electrophilic aromatic substitution reactivity relative to methyl or methoxy groups .

- Biological Activity: Hydroxyl and amino groups in the compound from may improve solubility and hydrogen-bonding capacity, making it a candidate for drug development, whereas the methyl groups in the target compound prioritize lipophilicity .

Biological Activity

N,4-dimethyl-3-nitrobenzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a nitro group (-NO₂) and a sulfonamide group (-SO₂NH₂), contributing to its biological activity. Its molecular formula is .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit enzymes involved in folate synthesis, which is critical for bacterial growth. This mechanism is particularly relevant in the context of antibacterial activity .

- Cellular Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to altered cellular functions .

- Anti-inflammatory Effects : Compounds with similar structures have shown potential anti-inflammatory and analgesic properties, suggesting that this compound may exhibit similar effects .

Antibacterial Activity

Research indicates that this compound has significant antibacterial properties. Its structural similarity to traditional sulfa drugs allows it to interfere with bacterial folate metabolism:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antibacterial | Inhibition of folate synthesis | |

| Anti-inflammatory | Potential inhibition of inflammatory pathways |

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains in laboratory settings. The compound's effectiveness was comparable to established sulfonamide antibiotics.

- Mechanistic Insights : Further research has elucidated that the compound interacts with dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate biosynthesis. This interaction disrupts the synthesis pathway, leading to bacterial cell death .

Research Findings

Recent studies have focused on the compound's broader implications in medicinal chemistry:

- Pharmaceutical Applications : Ongoing research is exploring its potential as a lead compound for developing new antibiotics and anti-inflammatory drugs. The compound's ability to mimic natural substrates enhances its utility in drug design .

- Toxicological Studies : Preliminary assessments indicate that while this compound exhibits promising biological activity, further toxicological evaluations are necessary to determine safety profiles for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.